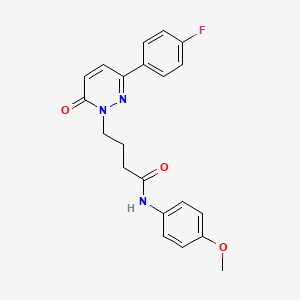
4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)butanamide is a useful research compound. Its molecular formula is C21H20FN3O3 and its molecular weight is 381.407. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxyphenyl)butanamide is a member of the pyridazinone derivatives, which have garnered interest due to their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H21FN4O4
- Molecular Weight : 388.39 g/mol
- CAS Number : 922971-00-4
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in anti-inflammatory and anticancer contexts. The unique structural features contribute to its interaction with various biological targets.
The mechanism of action involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : It can interact with cell surface receptors, influencing signal transduction pathways.
Anti-inflammatory Activity
Studies have shown that compounds similar to this compound demonstrate significant anti-inflammatory effects. The fluorine atom enhances lipophilicity, potentially increasing bioavailability and efficacy in inhibiting inflammatory responses .
Anticancer Activity
Research indicates that this compound may possess anticancer properties. It has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth. The presence of the pyridazinone structure is thought to play a crucial role in its cytotoxic effects against various cancer cell lines .
Case Studies
- Study on Anti-inflammatory Effects : A study demonstrated that derivatives of pyridazinone significantly reduced inflammation markers in animal models, suggesting potential therapeutic applications for chronic inflammatory diseases.
- Anticancer Research : In vitro studies showed that the compound effectively induced apoptosis in breast cancer cell lines, leading to decreased cell viability and increased caspase activity, indicating a mechanism involving programmed cell death.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C19H21FN4O4 |
| Molecular Weight | 388.39 g/mol |
| CAS Number | 922971-00-4 |
| Biological Activities | Anti-inflammatory, Anticancer |
| Mechanism of Action | Enzyme inhibition, Receptor modulation |
Propriétés
IUPAC Name |
4-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-(4-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-28-18-10-8-17(9-11-18)23-20(26)3-2-14-25-21(27)13-12-19(24-25)15-4-6-16(22)7-5-15/h4-13H,2-3,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKSYNPJFXCNHJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













